N'-hydroxy-1-methylpyrrolidine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1-methylpyrrolidine-2-carboximidamide is a heterocyclic compound with the molecular formula C6H13N3O It is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methylpyrrolidine-2-carboximidamide typically involves the reaction of 1-methylpyrrolidine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-methylpyrrolidine, hydroxylamine, and a carboximidamide precursor.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored until completion, and the product is isolated through filtration or extraction.
Industrial Production Methods
Industrial production of N’-hydroxy-1-methylpyrrolidine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methylpyrrolidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N’-hydroxy-1-methylpyrrolidine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methylpyrrolidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidine-2-carboxamide: Similar structure but lacks the hydroxy group.
N’-hydroxy-4-methoxy-7-methyl-5-indanecarboximidamide: Contains a different heterocyclic core.
N’-hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide: Features a chromene ring instead of a pyrrolidine ring.
Uniqueness
N’-hydroxy-1-methylpyrrolidine-2-carboximidamide is unique due to its specific combination of functional groups and the pyrrolidine ring
Properties
Molecular Formula |
C6H13N3O |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N'-hydroxy-1-methylpyrrolidine-2-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c1-9-4-2-3-5(9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |
InChI Key |
ZAIBBNMMDQEUNS-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCCC1/C(=N/O)/N |
Canonical SMILES |
CN1CCCC1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.